Chlormidazole hydrochloride

Catalog No.
S523503
CAS No.
54118-67-1
M.F
C15H14Cl2N2
M. Wt
293.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlormidazole hydrochloride

CAS Number

54118-67-1

Product Name

Chlormidazole hydrochloride

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole;hydrochloride

Molecular Formula

C15H14Cl2N2

Molecular Weight

293.2 g/mol

InChI

InChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H

InChI Key

MHMTXDMLQZHXRZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Chlormidazole Hydrochloride; H115; H 115; H-115; Myco-polycid; Futrican hydrochloride; Fungo-polycid

The exact mass of the compound Chlormidazole hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chlormidazole hydrochloride (CAS 54118-67-1) is a first-generation imidazole antifungal agent and a foundational inhibitor of lanosterol 14α-demethylase (CYP51). As the first clinically introduced azole, it serves as a critical biochemical baseline for evaluating ergosterol biosynthesis disruption [1]. In procurement and formulation contexts, the hydrochloride salt is specifically selected over the free base due to its enhanced solubility profile in polar and semi-aqueous excipient systems. This makes it a preferred reference standard for topical tincture development, in vitro resistance benchmarking, and comparative pharmacokinetic modeling of azole derivatives where aqueous compatibility is required .

Substituting Chlormidazole hydrochloride with its free base (CAS 3689-76-7) or with newer, highly lipophilic triazoles fundamentally alters assay thermodynamics and formulation stability. The free base exhibits poor solubility in standard aqueous-based dosing vehicles, leading to precipitation or phase separation in in vivo models and topical hydrogels. Furthermore, substituting with later-generation azoles in resistance screening eliminates the ability to measure baseline, first-generation CYP51 mutational resistance [1]. Procurement of the exact hydrochloride salt ensures reproducible solvation in PEG/Tween/Saline mixtures and maintains historical continuity in comparative efficacy assays against clinical yeast isolates.

Aqueous-Compatible Formulation Solubility for In Vivo Dosing

Chlormidazole hydrochloride achieves a stable solubility of ≥ 2.08 mg/mL (7.09 mM) in a standard in vivo dosing vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . In contrast, the chlormidazole free base is prone to precipitation or phase separation in high-water-content vehicles, necessitating higher ratios of organic solvents that can introduce confounding toxicity in biological models .

Evidence DimensionSolubility in standard in vivo dosing vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Target Compound Data≥ 2.08 mg/mL (7.09 mM) yielding a clear solution
Comparator Or BaselineChlormidazole free base (CAS 3689-76-7)
Quantified DifferenceEnsures stable >2 mg/mL aqueous-phase dosing without phase separation.
ConditionsRoom temperature dissolution with optional sonication.

Allows researchers and formulators to utilize standard, low-toxicity aqueous vehicles for in vivo dosing without the risk of API precipitation.

Baseline Efficacy in Clinical Candida Isolates

In broad in vitro screening against over 100 microbial strains, Chlormidazole hydrochloride demonstrated selective antifungal efficacy, with 76% of clinical Candida strains proving sensitive at a concentration of 10 µg/mL [1]. This provides a stark contrast to its antibacterial activity, where only rare, isolated bacterial strains showed sensitivity even at 5 µg/mL, confirming its highly selective targeting of fungal CYP51 over bacterial targets [1].

Evidence DimensionIn vitro sensitivity of clinical isolates
Target Compound Data76% of Candida strains sensitive at 10 µg/mL
Comparator Or BaselineAerobic bacterial strains
Quantified DifferenceHigh selectivity for fungal pathogens (76% sensitivity) versus negligible antibacterial action.
ConditionsIn vitro sensitivity assays on clinical isolates.

Provides a validated, quantitative benchmark for first-generation azole efficacy when screening novel antifungal candidates against clinical yeast isolates.

High-Capacity Stock Solution Stability in DMSO

For high-throughput screening applications, Chlormidazole hydrochloride supports the creation of highly concentrated master stocks, achieving a maximum solubility of 62 mg/mL (211.47 mM) in pure DMSO with sonication. This exceeds the standard 10 mM library concentration requirements by more than 20-fold, allowing for significant dilution flexibility while remaining stable for up to 6 months at -80°C .

Evidence DimensionMaximum solubility in pure Dimethyl Sulfoxide (DMSO)
Target Compound Data62 mg/mL (211.47 mM)
Comparator Or BaselineStandard HTS library requirements (typically 10 mM)
Quantified Difference>20-fold excess capacity over standard 10 mM stock requirements.
ConditionsPure DMSO, room temperature dissolution with sonication, stored at -80°C.

Enables the preparation of highly concentrated, long-term stable master stocks for high-throughput phenotypic or target-based screening campaigns.

Topical Antifungal Formulation Development

Utilizing the hydrochloride salt's favorable solubility in PEG/Tween/Saline systems (≥ 2.08 mg/mL) to develop, benchmark, and optimize topical creams and tinctures for interdigital and periungual mycoses without API precipitation .

High-Throughput Antifungal Resistance Screening

Deploying Chlormidazole hydrochloride as the definitive first-generation azole control in microbroth dilution assays to quantify acquired resistance (e.g., ERG11 mutations) and calculate fold-changes against modern triazoles [1].

In Vivo Pharmacokinetic Modeling

Using the standardized 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formulation to establish baseline absorption, distribution, and toxicity metrics for imidazole-class drugs in murine models .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

292.0534038 Da

Monoisotopic Mass

292.0534038 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0RH29TB951

Wikipedia

Chlormidazole hydrochloride

Dates

Last modified: 07-15-2023
1: Szymczykowa B. [Efficacy of the Myco-Polycid preparation in the form of tincture and cream for the treatment of dermatomycoses]. Mykosen. 1975 Dec;18(12):523-6. German. PubMed PMID: 129703.
2: Kubec K, Sluková M. [Clinical results in treatment of dermatomycoses with Myco-Polycid]. Cesk Dermatol. 1973 Dec;48(6):411-4. Czech. PubMed PMID: 4589249.
3: Michałowski R, Kuczyńska L, Olejnicka Z, Kucharska D, Urban J, Kosińska J. [Myco-polycid in the treatment of dermatomycoses]. Przegl Dermatol. 1978 Nov-Dec;65(6):709-14. Polish. PubMed PMID: 725113.
4: Ruszczak Z, Prószyńska-Kuczyńska W, Bielecka B. [Effectiveness of treatment of skin mycoses and tolerance to myco-polycid preparations]. Przegl Dermatol. 1978 Sep-Oct;65(5):571-5. Polish. PubMed PMID: 725101.
5: Machońko T, Wasik H, Stepień B, Skowroński M. [Myco-Polycid in the treatment of skin mycoses]. Przegl Dermatol. 1978 Jul-Aug;65(4):445-9. Polish. PubMed PMID: 693933.
6: Lukowska I. [Treatment of dermatomycoses with Myco-Polycid]. Mykosen. 1975 May;18(5):245-8. German. PubMed PMID: 1160933.

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